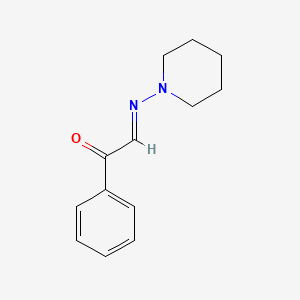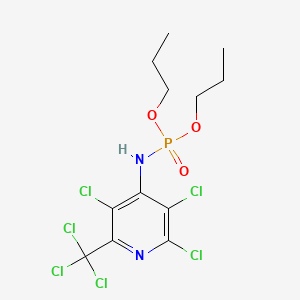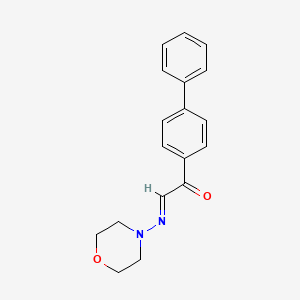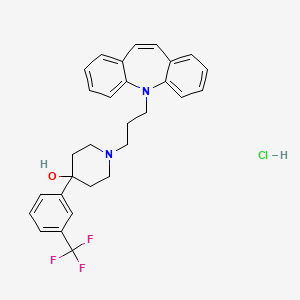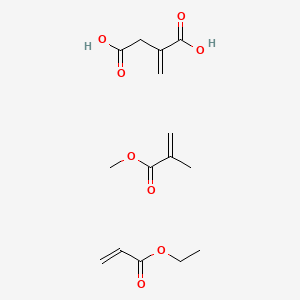
Ethyl prop-2-enoate;2-methylidenebutanedioic acid;methyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl prop-2-enoate; 2-methylidenebutanedioic acid; methyl 2-methylprop-2-enoate is a complex compound with the molecular formula C15H22O8 and a molecular weight of 330.33 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl prop-2-enoate involves the esterification of acrylic acid with ethanol in the presence of a catalyst such as ion exchange resin or sulfuric acid . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves polymerization processes. For instance, butanedioic acid, methylene-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate is a common method used in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl prop-2-enoate; 2-methylidenebutanedioic acid; methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include polymers and other complex organic compounds, which have various industrial applications .
Wissenschaftliche Forschungsanwendungen
Ethyl prop-2-enoate; 2-methylidenebutanedioic acid; methyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polymers and other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of coatings, adhesives, and other materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can act as a monomer in polymerization reactions, forming long-chain polymers with unique properties. The specific pathways and targets depend on the context of its use and the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl acrylate
- Methyl methacrylate
- Itaconic acid polymer
Uniqueness
Ethyl prop-2-enoate; 2-methylidenebutanedioic acid; methyl 2-methylprop-2-enoate is unique due to its specific structure and the combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized polymers .
Eigenschaften
CAS-Nummer |
24980-96-9 |
|---|---|
Molekularformel |
C15H22O8 |
Molekulargewicht |
330.33 g/mol |
IUPAC-Name |
ethyl prop-2-enoate;2-methylidenebutanedioic acid;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C5H6O4.2C5H8O2/c1-3(5(8)9)2-4(6)7;1-4(2)5(6)7-3;1-3-5(6)7-4-2/h1-2H2,(H,6,7)(H,8,9);1H2,2-3H3;3H,1,4H2,2H3 |
InChI-Schlüssel |
VUUAVLBOFWERGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C.CC(=C)C(=O)OC.C=C(CC(=O)O)C(=O)O |
Physikalische Beschreibung |
Liquid |
Verwandte CAS-Nummern |
24980-96-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


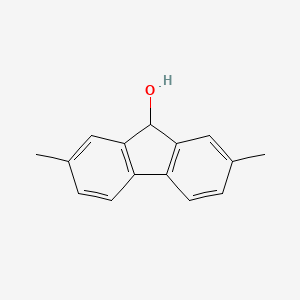
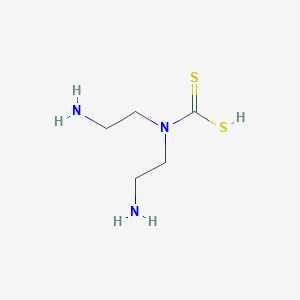
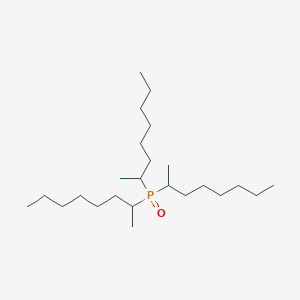
![3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14689730.png)

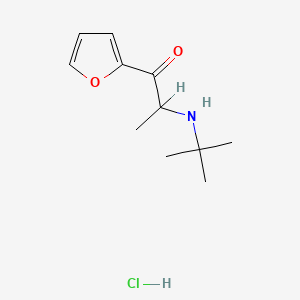
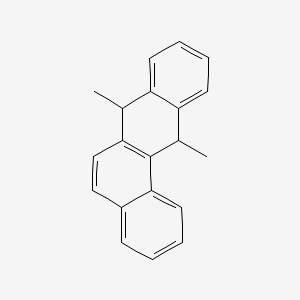
![3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane](/img/structure/B14689752.png)
![Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-](/img/structure/B14689765.png)

